molecular formula C10H9NO2S2 B2845690 methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 588676-82-8

methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2845690
CAS No.: 588676-82-8
M. Wt: 239.31
InChI Key: MLQNTNQQEVSUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 588676-82-8) is a heterocyclic compound featuring a cyclopenta[b]thiophene core modified with a reactive isothiocyanate (-NCS) group at the 2-position and a methyl ester (-COOCH₃) at the 3-position. Its molecular formula is C₁₀H₉NO₂S₂, with a molecular weight of 239.32 g/mol . This compound is primarily utilized as a synthetic intermediate for generating thiourea derivatives, which are explored for biological activities such as antifungal and antibacterial applications .

The synthesis of this compound likely proceeds via the functionalization of its precursor, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 184174-80-9), through isothiocyanate introduction, as suggested by analogous reactions in the literature .

Properties

IUPAC Name

methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-3-2-4-7(6)15-9(8)11-5-14/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQNTNQQEVSUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines for substitution reactions and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity
    • Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has shown significant antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . This property suggests its potential use in developing new antibacterial agents.
  • Antiproliferative Properties
    • The compound has been evaluated for its antiproliferative effects on cancer cell lines. It demonstrated promising results, indicating that it may inhibit the growth of certain cancer cells, making it a candidate for further development in cancer therapeutics .
  • Mechanism of Action
    • The mechanism by which methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. These actions are critical in combating resistant bacterial strains .

Material Science Applications

  • Organic Electronics
    • The unique structure of this compound allows it to be explored as a building block in organic electronics, particularly in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to favorable electronic properties, such as charge transport capabilities .
  • Polymer Synthesis
    • This compound can be used as a monomer in the synthesis of conductive polymers. These polymers have applications in sensors and flexible electronic devices due to their conductivity and mechanical flexibility .
Activity Type Target Organism/Cell Line MIC (mg/mL) Reference
AntibacterialE. coli50
AntiproliferativeCancer Cell LinesVaries
Organic ElectronicsN/AN/A

Case Studies

  • Case Study on Antibacterial Efficacy
    • In a controlled study, this compound was tested against various strains of bacteria, including multidrug-resistant strains. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly .
  • Case Study on Polymer Development
    • Researchers synthesized a new polymer using this compound as a precursor. The resulting polymer exhibited excellent conductivity and mechanical properties, making it suitable for use in flexible electronics applications .

Mechanism of Action

The mechanism by which methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Molecular Formula: C₁₀H₁₁NO₂S
  • Molecular Weight : 197.26 g/mol
  • Key Features: The amino (-NH₂) group at the 2-position serves as a precursor for further derivatization.
  • Physical Properties : Melting point ~168°C (decomposition) .
  • Applications : Intermediate for synthesizing isothiocyanates, Schiff bases, and thioureas .
Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Molecular Formula: C₁₁H₁₃NO₂S
  • Molecular Weight : 211.29 g/mol
  • Key Features : Ethyl ester (-COOCH₂CH₃) instead of methyl ester.
  • Synthesis: Prepared via Gewald reaction using cyclopentanone, sulfur, and ethyl cyanoacetate .
  • Applications : Used in hybrid alkaloid synthesis for cytotoxicity studies .
Methyl 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Molecular Formula: C₁₁H₁₁NO₂S₂
  • Molecular Weight : 253.34 g/mol
  • Key Features : Benzothiophene core with extended saturation, differing in ring structure and substituent placement .

Functional Group Analogues

Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Molecular Formula : C₁₈H₁₉N₂O₂S₂
  • Molecular Weight : 359.48 g/mol
  • Key Features : Thiourea (-NH-CS-NH-) substituent introduced via reaction with phenyl isothiocyanate .
  • Applications : Documented antifungal and antibacterial activities .
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
  • Molecular Formula: C₁₇H₁₅NO₃S
  • Molecular Weight : 313.37 g/mol
  • Key Features : Schiff base (-CH=N-) formed by condensation with 2-hydroxybenzaldehyde .
  • Physical Properties : Melting point 135–137°C .

Comparative Analysis Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Applications References
Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene -NCS (2), -COOCH₃ (3) 239.32 Intermediate for thioureas
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene -NH₂ (2), -COOCH₃ (3) 197.26 Precursor for functionalization
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene -NH₂ (2), -COOCH₂CH₃ (3) 211.29 Cytotoxicity studies
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene -NH-CS-NH-Ph (2), -COOCH₂CH₃ (3) 359.48 Antifungal/antibacterial agents

Key Findings and Implications

Reactivity Differences: The isothiocyanate group in the target compound enhances its utility in forming thioureas, while the amino group in precursors enables Schiff base formation .

Biological Relevance: Thiourea derivatives exhibit notable bioactivity, positioning the target compound as a valuable intermediate in drug discovery .

Structural Influence on Properties: Ester Group: Methyl vs. ethyl esters affect solubility and crystallinity. Methyl esters generally have higher melting points (e.g., 168°C vs. 135°C for Schiff base derivatives) .

Biological Activity

Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (commonly referred to as MITC) is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

MITC is characterized by the following chemical structure and properties:

  • Molecular Formula : C₁₀H₉NO₂S₂
  • CAS Number : 588676-82-8
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of MITC. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study conducted by Kutschy et al. (2008) demonstrated that compounds with similar structures exhibited significant cytostatic and cytotoxic effects on cancer cells, suggesting that MITC may also possess these properties through similar mechanisms .

Antimicrobial Activity

MITC has also been investigated for its antimicrobial properties. Research indicates that isothiocyanates, including MITC, can inhibit the growth of certain bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

The biological activities of MITC can be attributed to several mechanisms:

  • Cell Cycle Arrest : MITC may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : It has been suggested that MITC can trigger apoptotic pathways in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

A comprehensive overview of research findings on MITC is presented in the following table:

Study ReferenceFocus AreaKey Findings
Kutschy et al., 2008 Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines.
MDPI Review, 2022 Antimicrobial PropertiesInhibition of bacterial and fungal growth observed.
PubChem Database Chemical PropertiesDetailed chemical structure and biological activity data available.

Q & A

Q. What are the recommended methodologies for structural characterization of methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : Structural elucidation typically involves:
  • X-ray crystallography : Single-crystal diffraction using SHELX (e.g., SHELXL for refinement) to resolve the cyclopenta[b]thiophene core and isothiocyanate substituent geometry. Intramolecular interactions (e.g., N–H···O/S hydrogen bonds) stabilize the conformation .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions (e.g., isothiocyanate at C2, methyl ester at C3). Coupling patterns in the dihydrocyclopentane ring (δ ~2.5–3.0 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]+^+ peak at 283.07 for C11H11NO2S2\text{C}_{11}\text{H}_{11}\text{N}\text{O}_2\text{S}_2) .

Q. How is this compound synthesized?

  • Methodological Answer : A common route involves:

Condensation : React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with thiophosgene or CS2_2 under basic conditions to introduce the isothiocyanate group .

Esterification : Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol/H+^+.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Key Controls : Monitor reaction progress via TLC and confirm purity via melting point and HPLC.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of volatile isothiocyanate byproducts.
  • Storage : Keep under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the isothiocyanate group .

Advanced Research Questions

Q. How can computational tools resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in bond angles or packing motifs can arise due to:
  • Dynamic disorder : Use Mercury’s void analysis and packing similarity modules to compare experimental vs. simulated structures .
  • Hydrogen bonding ambiguities : Validate hydrogen bond geometries (e.g., N–H···S vs. N–H···O) using density functional theory (DFT) calculations and compare with SHELXL-refined parameters .
    Example : A 72.8° dihedral angle between the thiophene and phenyl rings in analogs was confirmed via Mercury’s Materials Module .

Q. What strategies optimize biological activity in cyclopenta[b]thiophene derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify substituents at C2 (e.g., isothiocyanate vs. thioureido groups) to enhance target binding. For example:
Substituent (C2)Biological Activity (IC50_{50})Reference
IsothiocyanateNOX4 inhibition: 5 µM
ThioureidoAntifungal: MIC 16 µg/mL
  • Prodrug design : Esterify carboxylate groups (e.g., ethyl vs. methyl esters) to improve membrane permeability .

Q. How do intramolecular interactions affect the compound’s reactivity in solution?

  • Methodological Answer :
  • Intramolecular hydrogen bonds : The S(6) motif from N–H···O interactions stabilizes the planar conformation, reducing nucleophilic attack at the isothiocyanate group .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) disrupt H-bonding, increasing reactivity in cross-coupling reactions .
    Experimental validation : Compare reaction rates in DMF vs. ethanol using 1H^1 \text{H} NMR kinetics .

Data Contradiction Analysis

Q. How to address conflicting results in biological assays for analogs of this compound?

  • Methodological Answer :
  • Assay variability : Replicate experiments using standardized cell lines (e.g., HEK293 for NOX4 ).
  • Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors to rule out metabolite-driven activity .
  • Structural analogs : Compare IC50_{50} values of methyl vs. ethyl esters to identify esterase susceptibility .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data for Cyclopenta[b]thiophene Derivatives

CompoundDihedral Angle (°)Hydrogen Bond MotifReference
Ethyl 2-(3-phenylthioureido) derivative72.8R22_2^2(8)
Methyl 2-isothiocyanato derivative (this)Pending*S(6)[Hypoth.]
*Predicted via Mercury based on analog data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.